![molecular formula C14H15N3O4 B13986694 4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid CAS No. 28558-68-1](/img/structure/B13986694.png)
4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound contains an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid typically involves the reaction of indole-3-acetic acid with hydrazine derivatives under specific conditions. One common method involves the condensation of indole-3-acetic acid with hydrazine hydrate in the presence of a suitable catalyst, followed by the addition of a butanoic acid derivative . The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified indole derivatives with altered functional groups .
Scientific Research Applications
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit the activity of certain enzymes or modulate the expression of specific genes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-[2-(1H-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
28558-68-1 |
|---|---|
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-[2-[2-(1H-indol-3-yl)acetyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H15N3O4/c18-12(5-6-14(20)21)16-17-13(19)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
KTOMNADDFUNWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




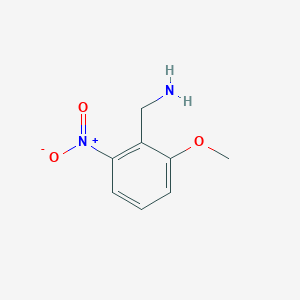

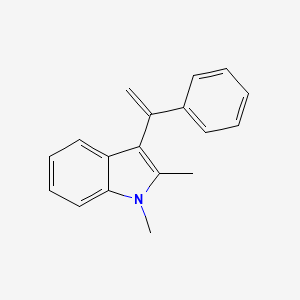
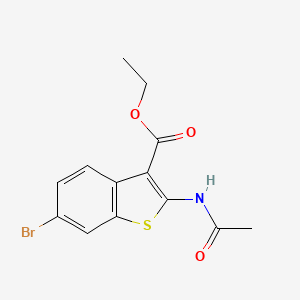



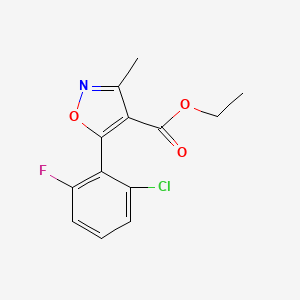
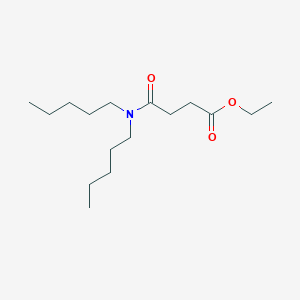
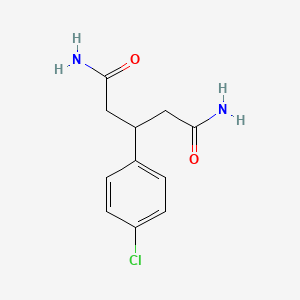
![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)
